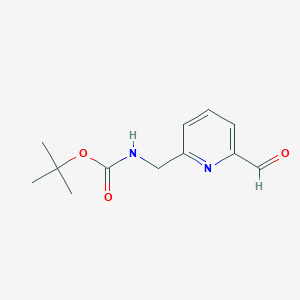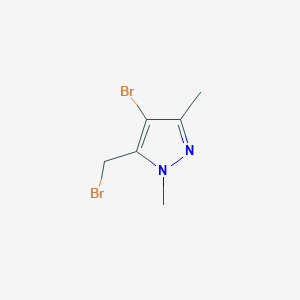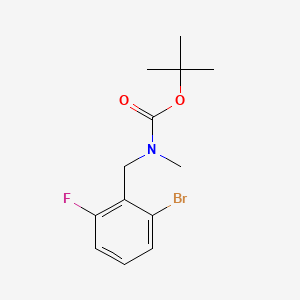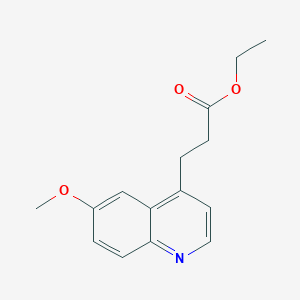
tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is a derivative of pyridine, featuring a formyl group at the 6-position and a tert-butyl carbamate group at the 2-position. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate typically involves the reaction of 6-formylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up involving larger reactors and more stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The formyl group in tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
Chemistry: tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a building block for the synthesis of potential pharmaceutical agents. Its formyl group can be used to form Schiff bases with amines, which are important in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can be used to study enzyme mechanisms or to develop enzyme inhibitors .
相似化合物的比较
Comparison:
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate has a bromine atom instead of a formyl group, which makes it more reactive in nucleophilic substitution reactions.
- tert-Butyl methyl(6-methylpyridin-2-yl)carbamate features a methyl group, which affects its steric and electronic properties, making it less reactive compared to the formyl derivative.
The uniqueness of tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate lies in its formyl group, which provides a versatile site for further chemical modifications and interactions with biological molecules .
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
tert-butyl N-[(6-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)13-7-9-5-4-6-10(8-15)14-9/h4-6,8H,7H2,1-3H3,(H,13,16) |
InChI 键 |
DEBDMCKVWHWOOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)



![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)


![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
